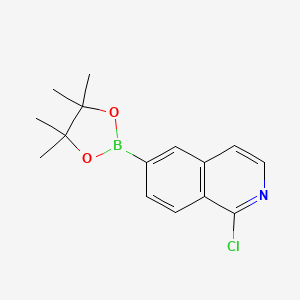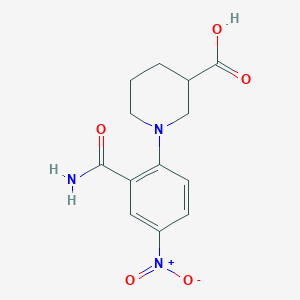
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15N3O5. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications . The compound is characterized by the presence of a piperidine ring substituted with carbamoyl and nitrophenyl groups, which contribute to its unique chemical properties.
准备方法
The synthesis of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by carbamoylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve consistent quality and efficiency.
化学反应分析
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and nitrophenyl positions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carbamoyl and nitrophenyl groups.
1-(4-Nitrophenyl)piperidine-3-carboxylic acid: This compound lacks the carbamoyl group, which affects its chemical properties and reactivity.
属性
分子式 |
C13H15N3O5 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC 名称 |
1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)10-6-9(16(20)21)3-4-11(10)15-5-1-2-8(7-15)13(18)19/h3-4,6,8H,1-2,5,7H2,(H2,14,17)(H,18,19) |
InChI 键 |
HXVMYUIHZUIKBK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



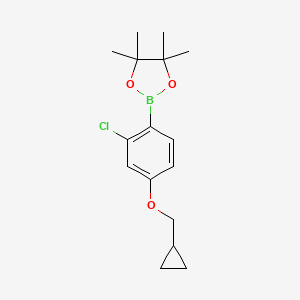

![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
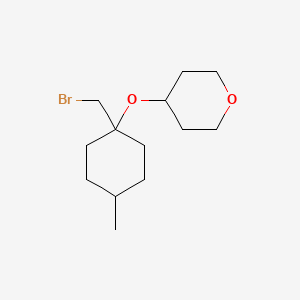
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
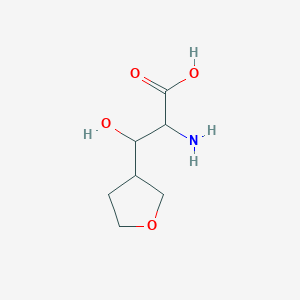
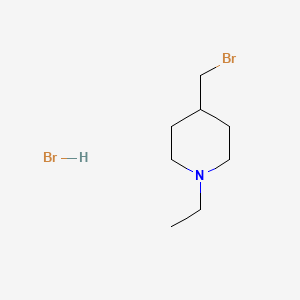
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
